![molecular formula C18H17N7O2S B2374711 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034600-63-8](/img/structure/B2374711.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrrolidinyl group, a triazolopyridazine group, a thiophenyl group, and an isoxazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The pyrrolidinyl group is a five-membered ring containing nitrogen. The triazolopyridazine group is a fused ring system containing three nitrogen atoms. The thiophenyl group is a five-membered ring containing sulfur, and the isoxazole group is a five-membered ring containing oxygen and nitrogen .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen in the pyrrolidinyl and triazolopyridazine groups could potentially act as a nucleophile in reactions. The thiophenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The presence of the thiophenyl and isoxazole groups could potentially make the compound aromatic .Aplicaciones Científicas De Investigación
Anticancer and Antifibrotic Agents
Compounds related to the one have been explored for their potential as cancer immunotherapeutic and antifibrotic agents. For instance, the discovery of a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase demonstrates significant anticancer and antifibrotic activities. This compound, identified through a series of optimizations, exhibits high ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, making it a promising candidate for therapeutic applications in cancer and fibrosis (Jin et al., 2014).
Cardiovascular Applications
Another area of application for structurally related compounds is in cardiovascular therapy. The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have demonstrated potential coronary vasodilating and antihypertensive activities. These compounds have shown to be potent cardiovascular agents, offering new avenues for the development of treatments for heart-related conditions (Sato et al., 1980).
Antimicrobial Activities
The search for new antimicrobial agents has also benefitted from the synthesis of compounds with [1,2,4]triazolo and pyridazine moieties. A series of synthesized heterocyclic compounds have been shown to possess antibacterial and antifungal activities, highlighting their potential as new antimicrobial agents. This includes the development of novel series of derivatives that were tested against a range of bacteria and fungi, indicating their significance in addressing microbial resistance (Patel & Patel, 2015).
Insecticidal Applications
Research into the potential insecticidal applications of related compounds has also been conducted. New derivatives incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies reveal the potential of such compounds in agricultural applications, particularly in pest management strategies (Fadda et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby preventing it from acetylating histones . This inhibition can alter gene expression and potentially lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in the transcriptional activity of certain genes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to the inhibition of PCAF . These changes can potentially lead to the suppression of cancer cell growth .
Propiedades
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c26-18(12-10-13(27-23-12)14-4-3-9-28-14)19-11-17-21-20-15-5-6-16(22-25(15)17)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11H2,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNSTCIWNLYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CS5)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)
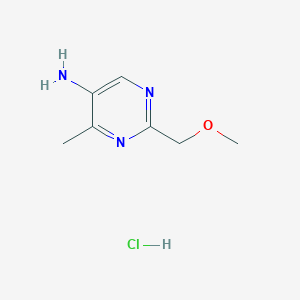
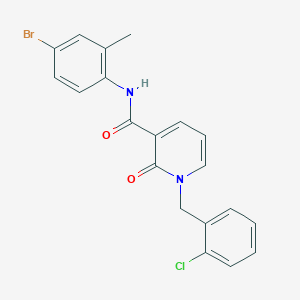
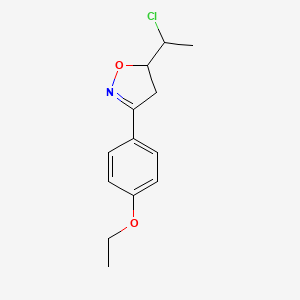

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
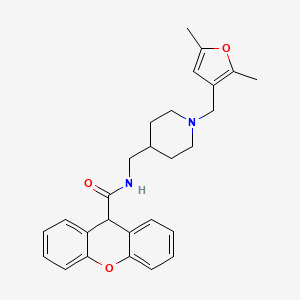

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
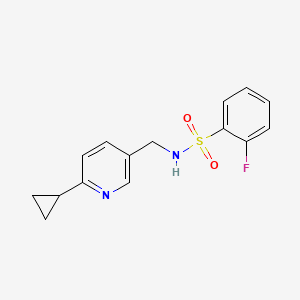

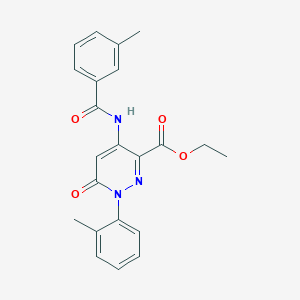
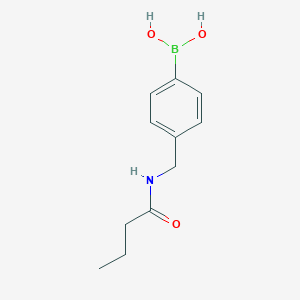
![[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2374651.png)
